Synthesis of 1-(m-Tolyl)cyclopropanamine from 1-(m-Tolyl)cyclopropanecarbonitrile: An In-depth Technical Guide
Synthesis of 1-(m-Tolyl)cyclopropanamine from 1-(m-Tolyl)cyclopropanecarbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1-(m-Tolyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug discovery, from its nitrile precursor, 1-(m-tolyl)cyclopropanecarbonitrile. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to aid in the practical application of these methodologies.
Introduction
1-(m-Tolyl)cyclopropanamine and its derivatives are of significant interest in the pharmaceutical industry due to the presence of the cyclopropylamine moiety, a common pharmacophore that can enhance metabolic stability and binding affinity of drug candidates. The synthesis of this primary amine is most commonly achieved through the reduction of the corresponding nitrile. This guide will focus on two prevalent and effective methods for this transformation: reduction using lithium aluminum hydride and catalytic hydrogenation with Raney Nickel.
Synthetic Pathways
The synthesis of 1-(m-Tolyl)cyclopropanamine commences with the commercially available m-tolylacetonitrile. The key intermediate, 1-(m-tolyl)cyclopropanecarbonitrile, is synthesized via a cyclopropanation reaction, followed by the crucial reduction of the nitrile group to the primary amine.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |
| 1 | Cyclopropanation | m-Tolylacetonitrile | 1,2-Dibromoethane, NaOH, TBAB | Water | 90 | [1] |
| 2a | Nitrile Reduction | 1-(m-Tolyl)cyclopropanecarbonitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 80-95 (general) | [2] |
| 2b | Nitrile Reduction | 1-(m-Tolyl)cyclopropanecarbonitrile | Raney® Nickel, H₂ (gas) | Ethanol, Ammonia | 70-90 (general) | [3][4] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 1-(m-Tolyl)cyclopropanamine.
Synthesis of 1-(m-Tolyl)cyclopropanecarbonitrile
This procedure is adapted from a known method for the synthesis of substituted 1-phenylcyclopropane carbonitriles.[1]
Materials:
-
m-Tolylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Dichloromethane
Procedure:
-
To a solution of m-tolylacetonitrile (1.0 eq) in water, add sodium hydroxide (50% w/v solution) and tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add 1,2-dibromoethane (1.5 eq) dropwise over 1 hour.
-
Maintain the reaction at 60°C for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(m-tolyl)cyclopropanecarbonitrile.
-
Purify the crude product by column chromatography on silica gel.
Reduction of 1-(m-Tolyl)cyclopropanecarbonitrile to 1-(m-Tolyl)cyclopropanamine
Two effective methods for the reduction of the nitrile are presented below.
This protocol is a general procedure for the reduction of nitriles to primary amines.[2][5]
Materials:
-
1-(m-Tolyl)cyclopropanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-(m-tolyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(m-tolyl)cyclopropanamine.
-
The product can be further purified by distillation under reduced pressure or by conversion to a salt and recrystallization.
This method employs catalytic hydrogenation, which can be a more scalable and safer alternative to metal hydride reductions.[3][4]
Materials:
-
1-(m-Tolyl)cyclopropanecarbonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
-
Hydrogen gas (H₂)
Procedure:
-
To a hydrogenation vessel, add 1-(m-tolyl)cyclopropanecarbonitrile (1.0 eq) dissolved in ethanol.
-
Add a catalytic amount of Raney® Nickel (approximately 10-20% by weight of the nitrile).
-
Add ammonia solution (to suppress the formation of secondary and tertiary amine byproducts).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the equipment) and heat to 40-80°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots by GC-MS or TLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst through a pad of Celite®, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude 1-(m-tolyl)cyclopropanamine.
-
Purify the product by distillation under reduced pressure.
Experimental Workflow and Logical Relationships
The general workflow for the synthesis of 1-(m-Tolyl)cyclopropanamine from its nitrile precursor is depicted below.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. acs.org [acs.org]
- 4. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
